![molecular formula C11H17NO2S B3161111 4-(Pentane-1-sulfonyl)aniline CAS No. 86810-79-9](/img/structure/B3161111.png)
4-(Pentane-1-sulfonyl)aniline
Overview
Description
4-(Pentane-1-sulfonyl)aniline is a chemical compound with the CAS Number: 86810-79-9. It has a molecular weight of 227.33 .
Synthesis Analysis
The synthesis of sulfonyl anilines like 4-(Pentane-1-sulfonyl)aniline can be achieved through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinate salts . This method involves the straightforward generation of sulfonyl radicals from bench-stable sulfinate salts .Scientific Research Applications
Chemical Synthesis
“4-(Pentane-1-sulfonyl)aniline” is used in chemical synthesis . It has a molecular weight of 227.33 and a CAS Number of 86810-79-9 .
Photoredox-Catalyzed Reaction
This compound is used in photoredox-catalyzed reactions for the sulfonylation of aniline derivatives with sulfinates salts . This method is reported to be mild and demonstrates the utility of the method by the late-stage functionalization of drugs .
Rearrangement of Arylsulfamates and Sulfates
“4-(Pentane-1-sulfonyl)aniline” is involved in the rearrangement of arylsulfamates and sulfates to para-sulfonyl anilines . The rearrangement mechanism of an unsubstituted aniline sulfamate to the corresponding para-aniline sulfonate is believed to proceed via an intermolecular rearrangement .
Mechanism of Action
Target of Action
Sulfonamide derivatives, which include 4-(pentane-1-sulfonyl)aniline, have been known to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that sulfonamides, including this compound, can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by the loss of a proton from the carbon that was attacked .
Biochemical Pathways
Sulfonamides are known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway . This inhibition can disrupt the synthesis of nucleotides and proteins, affecting cell growth and division .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of dhfr by sulfonamides can lead to the disruption of nucleotide and protein synthesis, affecting cell growth and division .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of a compound .
properties
IUPAC Name |
4-pentylsulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-2-3-4-9-15(13,14)11-7-5-10(12)6-8-11/h5-8H,2-4,9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHQMSHBCBPZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentane-1-sulfonyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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